molecular formula C15H18BrN3OS B15112863 3-Bromo-4-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine

3-Bromo-4-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine

Cat. No.: B15112863
M. Wt: 368.3 g/mol
InChI Key: IASLYPQMIFHCBA-UHFFFAOYSA-N
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Description

3-Bromo-4-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a bromine atom and a pyrrolidin-3-yloxy group The compound also contains a thiazole moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine typically involves multiple steps. One common approach is to start with the bromination of 4-hydroxypyridine to introduce the bromine atom at the 3-position. This is followed by the formation of the pyrrolidin-3-yloxy group through nucleophilic substitution reactions. The thiazole moiety is then introduced via a condensation reaction with 2,4-dimethyl-1,3-thiazole .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow chemistry could be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine derivative with additional oxygen-containing functional groups, while substitution reactions could produce a variety of pyridine derivatives with different substituents .

Scientific Research Applications

3-Bromo-4-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine is not fully understood. it is likely to interact with specific molecular targets through its pyridine and thiazole moieties. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and thiazole-containing molecules. Examples include:

Uniqueness

What sets 3-Bromo-4-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H18BrN3OS

Molecular Weight

368.3 g/mol

IUPAC Name

5-[[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole

InChI

InChI=1S/C15H18BrN3OS/c1-10-15(21-11(2)18-10)9-19-6-4-12(8-19)20-14-3-5-17-7-13(14)16/h3,5,7,12H,4,6,8-9H2,1-2H3

InChI Key

IASLYPQMIFHCBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCC(C2)OC3=C(C=NC=C3)Br

Origin of Product

United States

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